[2-Methyl-1-(piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-methyl-1-piperidin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)9(11)10(13)12-6-4-3-5-7-12/h8-9H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPYGVGYDZCXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-Methyl-1-(piperidin-1-ylcarbonyl)propyl]amine hydrochloride, also known as 2-amino-3-methyl-1-piperidin-1-ylbutan-1-one, is a chemical compound with the potential for various biological activities. Its structure includes a piperidine moiety, which is often associated with pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H20N2O
- CAS Number : 56414-93-8
- Molecular Weight : 184.28 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:
- Receptor Modulation : Many piperidine derivatives act as modulators of neurotransmitter receptors, including dopamine and serotonin receptors, which may influence mood and cognitive functions.
- Antimicrobial Activity : Studies have shown that piperidine derivatives can exhibit antifungal properties, particularly against resistant strains like Candida auris, indicating a potential for treating infections.
- Cell Cycle Regulation : Some derivatives have been observed to induce apoptosis and cell cycle arrest in cancer cells, suggesting their utility in oncology.
Antifungal Activity
A study on piperidine-based derivatives demonstrated significant antifungal activity against Candida auris. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.24 to 0.97 μg/mL, with a minimum fungicidal concentration (MFC) between 0.97 to 3.9 μg/mL. These compounds disrupted the plasma membrane integrity of C. auris, leading to cell death through apoptotic pathways .
| Compound | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| pta1 | 0.24 | 0.97 |
| pta2 | 0.48 | 1.5 |
| pta3 | 0.97 | 3.9 |
Case Studies
- Study on Apoptosis Induction : A series of piperidine derivatives were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that these compounds could effectively trigger cell death mechanisms, making them candidates for further development in cancer therapeutics .
- Neuroprotective Effects : In another study, piperidine derivatives were evaluated for neuroprotective effects against oxidative stress-induced cell death in neuronal cell cultures. The results suggested that certain derivatives could enhance cell viability and reduce oxidative damage, indicating potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [2-Methyl-1-(piperidin-1-ylcarbonyl)propyl]amine hydrochloride
- CAS Number : 56415-12-4
- Molecular Formula : C₁₀H₂₁ClN₂O
- Molecular Weight : 220.74 g/mol
- Purity : 95% (typical commercial grade)
- Structural Features : Comprises a piperidine ring linked via a carbonyl group to a branched alkyl chain with a 2-methyl substitution and a terminal amine group (hydrochloride salt) .
Comparison with Structural Analogs
The following table summarizes key differences between this compound and related compounds:
Structural and Physicochemical Analysis
- Solubility : While experimental solubility data is absent, the target compound’s higher molecular weight and branched structure suggest lower aqueous solubility than QZ-0761, which has a polar glycine group .
- Synthetic Accessibility : The target compound is synthesized in high purity (95%) and is commercially available in bulk quantities, whereas analogs like QZ-8982 require multi-step functionalization (e.g., carboxylic acid introduction) .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for [2-Methyl-1-(piperidin-1-ylcarbonyl)propyl]amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amine protection, nucleophilic substitution, and salt formation. For example, piperidine derivatives are often synthesized via coupling reactions between a piperidinyl carbonyl intermediate and a branched alkylamine precursor under inert atmospheres. Key reagents may include carbodiimides for amide bond formation, and hydrochloric acid for salt precipitation. Optimization involves controlling temperature (e.g., 0–5°C for sensitive steps), solvent polarity (e.g., dichloromethane for non-polar intermediates), and reaction time (monitored via TLC/HPLC). Post-synthesis purification via recrystallization or column chromatography is critical for high purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure by resolving peaks for the piperidine ring (δ 1.4–3.0 ppm), carbonyl group (δ ~165 ppm), and methyl branches. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity (>95% is standard for pharmacological studies). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ ion). X-ray crystallography may resolve steric effects of the methyl and piperidinyl groups in solid-state studies .
Advanced Research Questions
Q. How do variations in amine protection/deprotection strategies during synthesis impact the overall efficiency of producing this compound?
- Methodological Answer : Protection of the primary amine (e.g., using Boc or Fmoc groups) prevents unwanted side reactions during coupling steps. Deprotection with HCl/dioxane or TFA must balance reaction time to avoid degradation. For instance, over-acidification can hydrolyze the piperidinyl carbonyl group, reducing yield. Comparative studies using tert-butyloxycarbonyl (Boc) vs. benzyl (Bn) protections show Boc offers higher stability under basic conditions but requires longer deprotection times. Kinetic monitoring via IR spectroscopy (C=O stretch at ~1680 cm⁻¹) helps optimize these steps .
Q. What computational methods, such as molecular docking, are suitable for predicting the biological target interactions of this compound?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes like kinases or GPCRs. The piperidinyl carbonyl group may act as a hydrogen bond acceptor, while the methyl branches influence hydrophobic packing. MD simulations (AMBER/CHARMM force fields) assess binding stability over time. For validation, surface plasmon resonance (SPR) measures binding kinetics (ka/kd), and mutagenesis studies identify critical residues in target proteins. Cross-referencing with structurally similar compounds (e.g., pyrazole or imidazole derivatives) helps predict off-target effects .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar amine hydrochlorides when designing experiments with this compound?
- Methodological Answer : Contradictions in bioactivity data (e.g., anti-inflammatory vs. neuroactive effects) often arise from assay conditions or impurity profiles. Systematic comparison includes:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Purity Verification : Re-test compounds with HPLC-certified purity.
- Structural Analogues : Compare with derivatives lacking the piperidinyl carbonyl group to isolate functional contributions.
- Meta-Analysis : Cross-reference data from patents (e.g., phenothiazine derivatives in neuroleptic applications) and high-throughput screens to identify consensus targets .
Physicochemical and Stability Considerations
Q. What strategies are recommended for evaluating the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve:
- pH Profiling : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed carbonyl groups).
- Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition temperatures, while Differential Scanning Calorimetry (DSC) detects phase transitions.
- Light Sensitivity : UV-vis spectroscopy monitors absorbance changes under UVA/UVB exposure. Store in amber vials with desiccants for long-term stability .
Safety and Handling in Research Settings
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Despite limited GHS classification data, assume corrosivity due to the hydrochloride salt. Use PPE (nitrile gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate before disposal. Store at 2–8°C in airtight containers. Emergency protocols include rinsing eyes with saline (15 minutes) and seeking medical evaluation for persistent irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
